molecular formula C8H16N2O B12085153 5-Amino-1-propylpiperidin-2-one

5-Amino-1-propylpiperidin-2-one

Cat. No.: B12085153
M. Wt: 156.23 g/mol
InChI Key: QPXJERFHKMBOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-propylpiperidin-2-one is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidinone, characterized by the presence of an amino group at the 5-position and a propyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-propylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with piperidin-2-one, which is commercially available or can be synthesized from piperidine.

    Alkylation: The propyl group is introduced at the 1-position through alkylation reactions, often using propyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-propylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

5-Amino-1-propylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 5-Amino-1-propylpiperidin-2-one exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of a propyl group.

    5-Amino-1-ethylpiperidin-2-one: Contains an ethyl group at the 1-position.

    5-Amino-1-butylpiperidin-2-one: Features a butyl group at the 1-position.

Uniqueness

5-Amino-1-propylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the 1-position and the amino group at the 5-position create a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5-amino-1-propylpiperidin-2-one

InChI

InChI=1S/C8H16N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h7H,2-6,9H2,1H3

InChI Key

QPXJERFHKMBOOU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(CCC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.